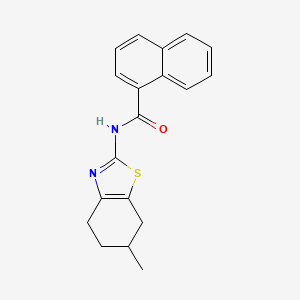

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of naphthalene derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones involves reacting 4-methyl-2-(naphthalen-2-yl)thiazole-5-carbonyl chloride with appropriate amines . These methods suggest that the target compound could potentially be synthesized through similar acylation reactions or by employing a catalytic process such as the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be characterized using techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy . These techniques help in determining the crystal structures and hydrogen bonding interactions, which are crucial for understanding the compound's behavior in the solid state and in solution .

Chemical Reactions Analysis

Naphthalene derivatives can exhibit interesting chemical reactions, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Additionally, the reaction of naphthalene-2,3-dicarbaldehyde with cyanide showcases a unique oxidative condensation product, indicating that naphthalene compounds can undergo complex reactions in the presence of various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as luminescence and thermogravimetric properties, can be influenced by their molecular structure . For instance, coordination networks based on naphthalene-2,6-dicarboxylic acid exhibit luminescence properties, which are determined by their crystal structures and the presence of metal ions . The anticonvulsant and antibacterial activities of certain naphthalene derivatives also highlight the importance of their chemical properties in biological contexts .

科学的研究の応用

Synthesis and Reactivity : Aleksandrov and El’chaninov (2017) described the synthesis of related compounds, highlighting their reactivity and potential for further chemical transformations, which could be useful in various research and industrial applications (Aleksandrov & El’chaninov, 2017).

Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized derivatives of this compound and investigated their antitumor activity. Their work demonstrated that some of these derivatives have a significant antitumor effect, suggesting their potential in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).

Selective Sensing of Ions : Vijayakumar, Karuppusamy, Kannan, and Nagaraaj (2020) developed a chemosensor based on a derivative of this compound for the detection of fluoride ions. This application is significant in environmental monitoring and analytical chemistry (Vijayakumar et al., 2020).

Anticancer Evaluation : Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) explored the synthesis of naphthalene derivatives for in vitro anticancer evaluation. Their research indicates the potential of these compounds in developing new cancer treatments (Salahuddin et al., 2014).

Antimicrobial Activity : Evren, Yurttaş, and Yılmaz-Cankilic (2020) studied the antimicrobial activity of N-(naphthalen-1-yl)propanamide derivatives, demonstrating notable activity against various bacteria and fungi. This research has implications for the development of new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Corrosion Inhibition : Hür, Varol, Görgün, and Sakarya (2011) investigated the use of benzothiazole derivatives as corrosion inhibitors for low carbon steel. This application is particularly relevant in industrial settings to protect metals from corrosion (Hür et al., 2011).

Anticonvulsant Screening : Arshad, Al-Otaibi, Mustafa, Shousha, and Alshahrani (2019) prepared β-naphthalene incorporated thiazole derivatives and evaluated them for anticonvulsant activity. Their findings could contribute to the development of new treatments for seizure disorders (Arshad et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-10-16-17(11-12)23-19(20-16)21-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12H,9-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOVUIQAKZIUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)

![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)